
2-(4-chlorobenzyl)-4-(2-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorobenzyl)-4-(2-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C16H13Cl2N3O and its molecular weight is 334.2. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorobenzyl)-4-(2-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorobenzyl)-4-(2-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Overview of Triazole Derivatives
Triazole derivatives, including compounds like 2-(4-chlorobenzyl)-4-(2-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, have garnered significant interest in scientific research due to their broad range of biological activities. These compounds are part of a class of five-membered heterocyclic compounds known for their potential in drug development due to the structural variations they allow, which can lead to a variety of biological effects. Recent reviews have highlighted the importance of triazole derivatives in developing new drugs with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, among others. The focus on triazole derivatives is driven by the ongoing search for new therapeutic agents and the need for new methods of synthesis that are aligned with principles of green chemistry and sustainability (Ferreira et al., 2013).
Environmental Impact and Degradation
Research into chlorophenols, which share structural similarities with the compound , has shown moderate toxic effects on mammalian and aquatic life, with the potential for considerable toxicity to fish upon long-term exposure. These studies have contributed to understanding the environmental fate and impact of related compounds, emphasizing the need for environmental risk assessment and management strategies for chemicals released into aquatic environments (Krijgsheld & Gen, 1986).
Chemical and Biological Properties
Studies on 1,2,4-triazole derivatives have revealed a spectrum of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral effects. This versatility is attributable to the triazole ring's capacity for structural variation, making it a valuable scaffold in medicinal chemistry. The ongoing exploration of 1,2,4-triazole chemistry is aimed at identifying novel compounds with significant therapeutic potential, guided by a comprehensive understanding of their chemical and biological properties (Ohloblina, 2022).
Synthesis and Applications
The synthesis of 1,2,3-triazoles, including derivatives like 2-(4-chlorobenzyl)-4-(2-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, has been refined over the years to include copper-catalyzed azide-alkyne cycloaddition (CuAAC), highlighting advancements in eco-friendly procedures. These methodologies offer advantages such as reduced reaction times, high yields, and simpler work-up, making them suitable for industrial applications in drug development and beyond (de Souza et al., 2019).
Propriétés
IUPAC Name |
4-(2-chlorophenyl)-2-[(4-chlorophenyl)methyl]-5-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O/c1-11-19-20(10-12-6-8-13(17)9-7-12)16(22)21(11)15-5-3-2-4-14(15)18/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMATFPQCQFJJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=CC=C2Cl)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorobenzyl)-4-(2-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

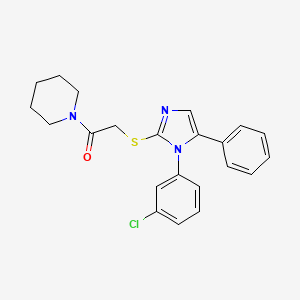
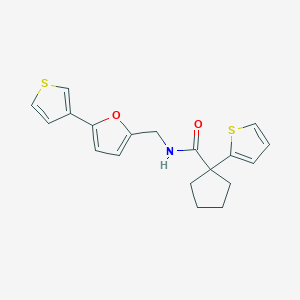
![2-[[1-(2-Cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2604848.png)
![1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
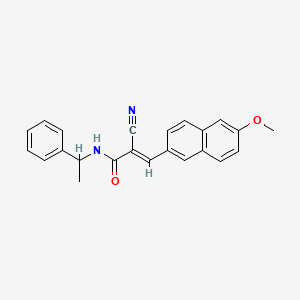
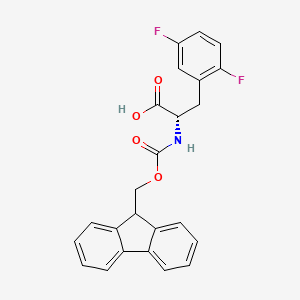
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2604856.png)
![Benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2604857.png)
![N-(4-fluorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2604858.png)
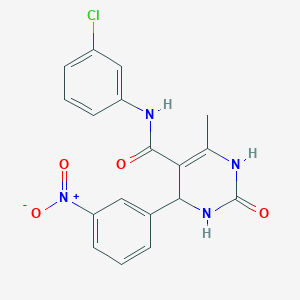
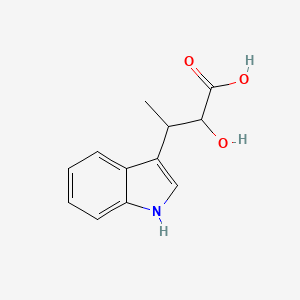
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluoro-2-methylphenyl)amino]acetamide](/img/structure/B2604861.png)
![2-(3-bromobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2604862.png)
